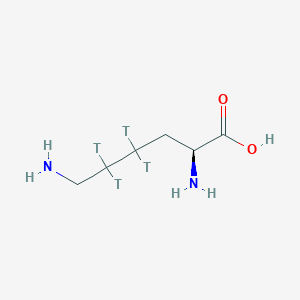

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid

Descripción general

Descripción

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of multiple amino groups and tritium atoms, makes it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry of the compound. The sequence of reactions may include alkylation, cyclization, and disassembly of intermediate complexes . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as ozone (O3) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tritium atoms may also play a role in tracing and studying metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2,6-Diaminohexanoic acid: Lacks the tritium atoms, making it less suitable for tracing studies.

(2S)-2,6-Diamino-4,4,5,5-tetrahydroxyhexanoic acid: Contains hydroxyl groups instead of tritium, altering its chemical properties.

Uniqueness

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is unique due to the presence of tritium atoms, which provide distinct advantages in research applications, particularly in tracing and studying metabolic processes.

Actividad Biológica

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid (CAS No. 108158-27-6) is a sulfur-containing amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure which includes multiple sulfur atoms, contributing to its reactivity and interaction with various biological systems.

- Molecular Formula : C6H14N2O2

- Molecular Weight : 154.22 g/mol

- IUPAC Name : this compound

- Structure :

- InChI: InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2

- SMILES: C(CCN)CC(C(=O)O)N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an insecticide and its interactions with biological pathways.

Insecticidal Activity

Recent research indicates that compounds with similar structures exhibit significant insecticidal properties. For instance, a study on sulfide-containing diamide compounds demonstrated high efficacy against pests like Plutella xylostella and Aphis craccivora at low concentrations. The introduction of sulfur into the molecular structure appears to enhance the insecticidal potency of these compounds .

Table 1: Insecticidal Efficacy of Sulfide Compounds

| Compound | Lethal Rate (%) at 500 mg·L−1 | Lethal Rate (%) at 0.625 mg·L−1 |

|---|---|---|

| C-2 | 100 | 60 |

| C-3 | 100 | 100 |

| D-2 | 100 | 100 |

This table illustrates the lethal rates observed in specific concentrations for selected compounds closely related to this compound.

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of sulfur allows for the formation of reactive intermediates that can interact with various biological targets. This interaction may disrupt normal cellular functions in pests or pathogens .

Case Study 1: Synthesis and Testing of Analog Compounds

A study synthesized several analogs of this compound to evaluate their insecticidal properties. The findings revealed that modifications in the side chains significantly affected their efficacy against P. xylostella. Notably, compounds with increased sulfur content showed enhanced activity compared to their non-sulfur counterparts .

Case Study 2: Comparative Analysis with Traditional Insecticides

Comparative studies have shown that certain derivatives of this compound exhibit lower toxicity to non-target organisms while maintaining high efficacy against targeted pests. This characteristic positions them as promising candidates for developing safer agricultural practices .

Propiedades

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetratritiohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-JLFATXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.